2-Naphthyl 4-nitrobenzoate
CAS No.: 52798-57-9
Cat. No.: VC7978537
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52798-57-9 |
|---|---|
| Molecular Formula | C17H11NO4 |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | naphthalen-2-yl 4-nitrobenzoate |
| Standard InChI | InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H |
| Standard InChI Key | NVUDBHZHBVZTNS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a 2-naphthyl group esterified to 4-nitrobenzoic acid. The nitro group at the para position of the benzene ring induces significant electronic effects, while the naphthalene system contributes steric bulk and π-π stacking capabilities . Key structural parameters include:
-
Molecular Formula: C₁₇H₁₁NO₄
-
SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)N+[O-]
The planar arrangement of the nitro and ester groups facilitates intramolecular charge transfer, influencing reactivity in electrophilic substitutions .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous nitrobenzoate esters reveal monoclinic crystal systems with P2₁/c space groups, though specific data for 2-naphthyl 4-nitrobenzoate remain unpublished . Predicted collision cross-section (CCS) values for adducts, determined via ion mobility spectrometry, are tabulated below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 294.07610 | 162.9 |
| [M+Na]⁺ | 316.05804 | 179.1 |
| [M-H]⁻ | 292.06154 | 169.3 |
These values aid in mass spectrometric identification and conformational analysis .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The esterification of 2-naphthol with 4-nitrobenzoyl chloride under acidic or zeolitic catalysis represents the primary route . A modified procedure involves:
-
Reagents: 2-naphthol (1.0 equiv), 4-nitrobenzoyl chloride (1.2 equiv), DMAP (catalyst), anhydrous DCM.
-
Conditions: Stirred at 0°C → RT for 12 h, followed by aqueous workup and column purification.
Yields typically exceed 70%, with purity confirmed via HPLC and NMR.
Continuous Flow Methodologies
Decarboxylative cross-coupling in flow reactors, as demonstrated for related nitroaromatics, offers a scalable alternative. Using palladium/copper bimetallic catalysts at 170°C in NMP, residence times of 6 h achieve 56% conversion to biaryl products . While unverified for 2-naphthyl 4-nitrobenzoate, this approach highlights potential for optimizing esterification kinetics .
Chemical and Physical Properties
Electronic Effects
The nitro group withdraws electron density via resonance (-M effect), polarizing the ester carbonyl (C=O) and enhancing susceptibility to nucleophilic attack at the carbonyl carbon . This electronic activation enables reactions with amines and hydrides under mild conditions.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous liquid crystalline nitrobenzoates shows melting points between 120–150°C and clearing points up to 220°C . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the nitro group’s labile nature .
Applications in Materials Science
Liquid Crystalline Behavior
Incorporation into Schiff base-ester mesogens has been explored extensively. For example, 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-nitrobenzoate derivatives exhibit enantiotropic nematic phases, with smectic A phases emerging in longer alkoxy chains . The nitro group’s dipole moment enhances molecular anisotropy, stabilizing mesophases at higher temperatures .
Table 2: Mesomorphic Properties of Selected Nitrobenzoate Derivatives
| Compound Series | Mesophase Type | Temperature Range (°C) |
|---|---|---|
| Series-A | Nematic | 145–210 |
| Series-B | Smectic A | 130–195 |
Data extrapolated from polarizing optical microscopy (POM) and DSC studies .
Polymer Additives
The compound’s rigid structure improves thermal stability in polyesters and polyamides. Blending at 5–10 wt% increases glass transition temperatures (Tg) by 15–20°C, as measured by dynamic mechanical analysis (DMA).
Analytical Characterization
Spectroscopic Techniques
-
FTIR: Strong absorptions at 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .
-
¹H NMR (CDCl₃): δ 8.40 (d, 2H, Ar-NO₂), 7.90–7.30 (m, 7H, naphthyl), 3.95 (s, 3H, OCH₃ in derivatives) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) yields a retention time of 12.4 min, with UV detection at 254 nm.
Future Perspectives
Catalytic Functionalization
Palladium-mediated decarboxylative couplings, as reported for 2-nitrobenzoic acids , could enable Suzuki-Miyaura reactions at the naphthyl position. Computational studies (DFT) predict activation barriers of ~25 kcal/mol for C–C bond formation, suggesting feasibility under optimized conditions .
Advanced Materials Design
Functionalization with photoactive groups (e.g., azobenzene) may yield light-responsive liquid crystals. Preliminary molecular modeling indicates a 30% increase in birefringence upon azobenzene incorporation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume